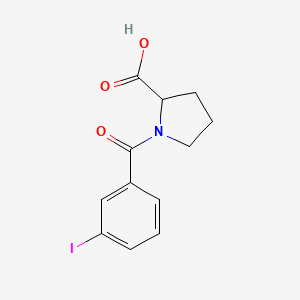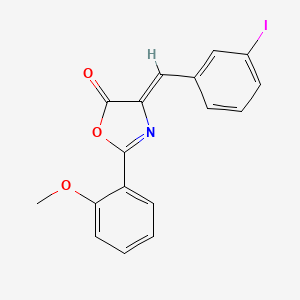![molecular formula C19H28N2O2 B4737711 N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-phenylethanediamide](/img/structure/B4737711.png)
N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-phenylethanediamide
Vue d'ensemble
Description
N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-phenylethanediamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. This compound has been widely used in scientific research to understand the role of adenosine receptors in various physiological processes.
Mécanisme D'action
N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-phenylethanediamide works by selectively blocking the adenosine A1 receptor, which is involved in a variety of physiological processes including neurotransmission, cardiovascular function, and inflammation. By blocking this receptor, N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-phenylethanediamide can help researchers better understand the role of adenosine in these processes.
Biochemical and Physiological Effects:
N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-phenylethanediamide has been shown to have a number of biochemical and physiological effects. For example, it has been shown to decrease heart rate and blood pressure in animal models, suggesting that adenosine plays a role in regulating cardiovascular function. Additionally, N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-phenylethanediamide has been shown to reduce inflammation in animal models, suggesting that adenosine may play a role in regulating the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-phenylethanediamide in lab experiments is its selectivity for the adenosine A1 receptor, which allows researchers to specifically target this receptor and study its effects. However, a limitation of using N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-phenylethanediamide is that it may not accurately reflect the effects of adenosine in vivo, as it only targets one specific receptor.
Orientations Futures
There are numerous future directions for research involving N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-phenylethanediamide. For example, researchers could investigate the role of adenosine A1 receptors in the development of cardiovascular disease, or explore the potential therapeutic uses of N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-phenylethanediamide in treating inflammation-related disorders. Additionally, researchers could investigate the effects of N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-phenylethanediamide on other physiological processes, such as pain perception or cognitive function. Overall, N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-phenylethanediamide is a valuable tool for scientific research and has the potential to lead to important discoveries in the future.
Applications De Recherche Scientifique
N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-phenylethanediamide has been used in numerous scientific studies to investigate the role of adenosine A1 receptors in various physiological processes. For example, N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-phenylethanediamide has been used to study the effects of adenosine on the cardiovascular system, including its role in regulating blood pressure and heart rate.
Propriétés
IUPAC Name |
N-[4-(2-methylbutan-2-yl)cyclohexyl]-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-4-19(2,3)14-10-12-16(13-11-14)21-18(23)17(22)20-15-8-6-5-7-9-15/h5-9,14,16H,4,10-13H2,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXCPOLUWFQJPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)NC(=O)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-methylbutan-2-yl)cyclohexyl]-N'-phenylethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-{[2-cyano-3-(2-quinoxalinyl)acryloyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4737630.png)
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide](/img/structure/B4737637.png)

![3-allyl-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4737646.png)
![2-{[(4-methylbenzyl)thio]acetyl}-N-phenylhydrazinecarbothioamide](/img/structure/B4737654.png)
![3-(3,4-dichlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4737668.png)

![3-(4-chlorobenzyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B4737673.png)




![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-isobutylthiourea](/img/structure/B4737723.png)
